SNC80 shares structural similarities with other benzhydrylpiperazine compounds that exhibit δ-opioid receptor affinity []. Key structural features include a benzhydryl group linked to a piperazine ring, which is further substituted with various groups influencing its receptor binding and selectivity.
SNC80 exerts its biological effects primarily through its agonistic action on the δ-opioid receptor [, , , , , , , , ]. Activation of δ-opioid receptors leads to a cascade of intracellular signaling events, including inhibition of adenylate cyclase, activation of G proteins, and modulation of ion channels. These downstream effects contribute to the therapeutic potential of SNC80 in various conditions.
Pain Management: SNC80 has demonstrated efficacy in reducing hyperalgesia in a chronic muscle pain model []. It effectively increased mechanical withdrawal thresholds in rodents, suggesting its potential as an analgesic agent.
Depression: Preclinical studies have shown that SNC80 produces antidepressant-like effects in the forced swim test in rats []. Its rapid onset of action and potential for tolerance development differentiate it from traditional antidepressants.
Parkinson's Disease: Research suggests that combining SNC80 with nociceptin/orphanin FQ (N/OFQ) receptor antagonists synergistically attenuates parkinsonism in animal models []. This combination therapy holds promise for improving motor function in Parkinson's disease.
HIV-1 Infection: SNC80 has been shown to suppress HIV-1 expression in human peripheral blood CD4+ T cells []. It inhibits p24 antigen production, suggesting its potential as an adjunct therapy in HIV-1 infection.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8